N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
Introduction to N-(4-Methoxyphenyl)-2-(5-Oxo-2-Phenyl-5,6-Dihydro-4H-Imidazo[1,2-b]Triazol-6-Yl)Acetamide
Historical Context of Imidazo[1,2-b]Triazole Derivatives in Medicinal Chemistry
Imidazo[1,2-b]triazole derivatives have emerged as a critical scaffold in medicinal chemistry since the late 20th century, driven by their structural versatility and bioactivity. Early studies identified their potential as bioisosteres for purine bases, enabling interactions with enzymatic targets such as kinases and inflammatory mediators. For instance, thiazolo[3,2-b]triazoles and imidazo[2,1-b]thiadiazoles—structurally analogous to the query compound—demonstrated anti-inflammatory, analgesic, and antimicrobial activities, often with reduced ulcerogenic risks compared to classical NSAIDs.
The evolution of these heterocycles accelerated with the advent of combinatorial chemistry and computational modeling. Researchers systematically modified substituents on the triazole and imidazole rings to optimize pharmacokinetic properties. A landmark study by Neagu et al. (2024) evaluated 32 thiazolo- and imidazo-fused derivatives, revealing strong correlations between lipophilicity (measured via reversed-phase thin-layer chromatography) and bioactivity scores. Compounds with methoxy or acetamide groups exhibited enhanced gastrointestinal absorption and moderate bioactivity, underscoring the importance of polar functional groups in balancing solubility and membrane permeability.
The query compound’s imidazo[1,2-b]triazole core builds on this legacy. Its 5-oxo-2-phenyl substitution pattern likely stabilizes the heterocyclic system through conjugation, while the 4-methoxyphenylacetamide moiety introduces hydrogen-bonding capabilities critical for target engagement.
Structural Significance of Acetamide-Fused Heterocyclic Systems
The integration of acetamide groups into heterocyclic frameworks has revolutionized drug design by enhancing target specificity and metabolic stability. N-(4-Methoxyphenyl)acetamide , a structural fragment of the query compound, exemplifies this strategy. Its methoxy group donates electron density to the aromatic ring, moderating the acetamide’s acidity and improving solubility. In the context of fused heterocycles, acetamides serve dual roles:
- Hydrogen-Bond Interactions : The acetamide’s carbonyl and N–H groups participate in hydrogen bonding with biological targets, as seen in the mucoprotective benzimidazole derivative N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide , which downregulates pro-inflammatory cytokines like TNF-α and IL-6.
- Conformational Rigidity : Fusing acetamide to imidazo-triazole restricts rotational freedom, preorganizing the molecule for target binding. Computational studies on similar systems show that rigidity correlates with improved binding affinity and selectivity.
The query compound’s structure further optimizes these properties. The 5-oxo group in the imidazo-triazole ring enhances polarity, potentially mitigating the lipophilicity-associated toxicity observed in earlier derivatives. Meanwhile, the phenyl group at position 2 introduces steric bulk, which may shield the heterocycle from oxidative metabolism.
Table 1: Structural Features and Hypothesized Roles in the Query Compound
Properties
Molecular Formula |
C19H17N5O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C19H17N5O3/c1-27-14-9-7-13(8-10-14)20-16(25)11-15-18(26)22-19-21-17(23-24(15)19)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,20,25)(H,21,22,23,26) |
InChI Key |
KSJQFMVMSCEXRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approaches
The imidazo[1,2-b]triazole core is typically assembled via condensation reactions. A representative method involves:
-
Formation of Thiosemicarbazide Intermediates : Reacting phenylacetic acid hydrazide with aryl isothiocyanates yields 1,4-disubstituted thiosemicarbazides. For example, phenylacetic acid hydrazide reacts with 4-methoxyphenyl isothiocyanate in ethanol under reflux to form intermediates, which are cyclized using NaOH to generate the triazole-thiol scaffold.
-
Oxidative Cyclization : Treatment with iodine in DMSO promotes cyclization, forming the imidazo-triazole ring. This step is critical for introducing the 5-oxo group.
-
Step 1 : Condense 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene using p-toluenesulfonic acid, yielding an imine intermediate.
-
Step 2 : Catalytic hydrogenation (10% Pd/C, H₂) reduces the imine to the corresponding amine.
-
Step 3 : Oxidative removal of the chiral auxiliary using NaIO₄ produces the enantiomerically pure triazole precursor.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions are employed to attach the acetamide moiety. A Suzuki-Miyaura coupling is often utilized:
-
Borylation of Halogenated Intermediates : The triazole core is functionalized with a bromine atom at the 6-position, which is then converted to a boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
-
Coupling with Acetamide Derivatives : The boronic ester reacts with N-(4-methoxyphenyl)-2-chloroacetamide in the presence of Pd(PPh₃)₄ and K₂CO₃, forming the C–N bond.
Optimization Notes :
Multi-Step Assembly from Fragments
A modular approach constructs the molecule in three segments:
-
Imidazo-Triazole Core : Synthesized via cyclocondensation of 2-aminothiazole with ethyl bromopyruvate.
-
4-Methoxyphenyl Acetamide Side Chain : Prepared by reacting 4-methoxyaniline with chloroacetyl chloride in dichloromethane.
-
Final Coupling : The core and side chain are linked using EDC/HOBt-mediated amide bond formation.
Critical Parameters :
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) ensures >95% purity.
-
Characterization : ¹H/¹³C NMR, HRMS, and single-crystal X-ray diffraction validate structure.
Analytical and Process Optimization
Yield Enhancement Strategies
Challenges and Solutions
-
Low Optical Purity : Early methods using Lipase B yielded 78% ee. Switching to Rh-catalyzed asymmetric hydroboration improved ee to 98%.
-
Byproduct Formation : Overalkylation during methyl iodide treatment is mitigated by using LiHMDS at -78°C.
Comparative Analysis of Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation/Cyclization | 57–78 | 90–95 | Moderate |
| Palladium Coupling | 82–89 | 95–99 | High |
| Fragment Assembly | 65–75 | 85–90 | Low |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the imidazotriazole core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halogens, alkylating agents). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the imidazotriazole core.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide exhibit significant anticancer activity. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-b][1,2,4]triazole showed potent activity against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Case Study : A series of derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that certain modifications enhanced their activity against resistant bacterial strains .
Cancer Therapy
Given its anticancer properties, this compound is being explored as a potential therapeutic agent in cancer treatment protocols. Research is ongoing to evaluate its efficacy in combination therapies to enhance treatment outcomes.
Anti-inflammatory Applications
Due to its ability to inhibit specific enzymes involved in inflammatory pathways, the compound holds promise for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl group in the target compound enhances electron-donating properties compared to the nitro-substituted analogs (e.g., : 4-nitrophenyl) .
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be drawn from analogs:
Analysis :
Q & A
Q. What synthetic strategies are recommended for preparing N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide?
The synthesis of this compound requires a multi-step approach due to its fused heterocyclic core. Key steps include:
- Cyclization : Use microwave-assisted or thermal conditions to form the imidazo[1,2-b][1,2,4]triazolone ring. For example, cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions .
- Acetamide Coupling : React the intermediate heterocycle with N-(4-methoxyphenyl)chloroacetamide via nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) .
- Protection/Deprotection : Protect sensitive functional groups (e.g., methoxy) during reactive steps to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns. Key signals include the methoxy group (~δ 3.8 ppm) and acetamide carbonyl (~δ 168-170 ppm) .
- X-ray Crystallography : Resolve the fused ring system’s stereochemistry and confirm intramolecular hydrogen bonds (e.g., between the triazolone oxygen and acetamide NH) .
- HRMS : Validate molecular weight and fragmentation patterns to distinguish regioisomers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?
- Systematic Substitution : Replace the 4-methoxyphenyl group with electron-donating/withdrawing groups (e.g., -Cl, -NO₂) to assess effects on bioactivity. For example, fluorinated analogs in showed enhanced antimicrobial activity .
- Core Modifications : Introduce substituents at the 5-oxo position of the imidazo-triazolone ring to evaluate steric/electronic impacts on target binding.
- In Vitro Assays : Test derivatives against disease-relevant targets (e.g., kinases, oxidases) using enzyme inhibition assays and cell viability studies. Compare IC₅₀ values to build quantitative SAR models .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., cyclooxygenase-2). Prioritize docking poses where the methoxyphenyl group occupies hydrophobic pockets .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity or binding .
- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility and hydrogen bond persistence .
Q. How should contradictory biological activity data across studies be analyzed?
- Assay Conditions : Compare buffer pH, temperature, and co-solvents. For instance, antioxidant activity in varied with DMSO concentration .
- Purity Verification : Re-analyze disputed batches via HPLC to rule out impurities (>98% purity required for reliable data) .
- Structural Confounds : Check for tautomerism in the triazolone ring (e.g., keto-enol forms) that may alter binding modes .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies, controlling for variables like cell line or enzyme source .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
